molecular formula C14H9NO3 B601668 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one CAS No. 1218-69-5

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one

Cat. No. B601668
Key on ui cas rn: 1218-69-5
M. Wt: 239.23
InChI Key:
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Patent
US09018389B2

Procedure details

Xylene (1.5 L) and salicylic acid (1 Kg.) was added to a 5 L 4-neck round bottom flask equipped with a mechanical stirrer and thermocouple. Thionyl chloride (1.29 kg) was added at 10° C. to 15° C. After addition of thionyl chloride reaction mass is stirred at 10° C. to 15° C. for 30 minutes. Reaction mass is heated at 35-40° C. for 1 hr. Salicylamide solution (0.891 kg in 2.0 lit of Xylene) was added in reaction mass at 25° C.-30° C. After addition reaction mass was gradually heated at 80° C.-126° C. and stirred for 2 hrs. After the completion of reaction excess of Xylene was distilled out. Methanol was added in the reaction mass at 70° C.-80° C. and stirred for 1 hr. gradually cooled the reaction mass at 25-30° C. Filtered the solid and washed with Methanol and sucked it dry. Dry the obtained solid at 55-60° C. under vacuum tray drier.
Quantity
1.29 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.891 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 kg
Type
reactant
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.[C:15]([NH2:24])(=O)[C:16]1[C:17](=[CH:19][CH:20]=[CH:21][CH:22]=1)[OH:18]>C1(C)C(C)=CC=CC=1>[OH:18][C:17]1[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=1[C:15]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:10])[N:24]=1

Inputs

Step One
Name
Quantity
1.29 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.891 kg
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
1 kg
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 10° C. to 15° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Reaction mass
ADDITION
Type
ADDITION
Details
After addition reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was gradually heated at 80° C.-126° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled out
ADDITION
Type
ADDITION
Details
Methanol was added in the reaction mass at 70° C.-80° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
gradually cooled the reaction mass at 25-30° C
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with Methanol
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
Dry the obtained solid at 55-60° C. under vacuum tray drier

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1=C(C=CC=C1)C=1OC2=C(C(N1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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